BenchChemオンラインストアへようこそ!

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride

pKa amine basicity bioisostere

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride (C₇H₁₁ClF₃NO₂, MW 233.62) is a non-natural α,α-disubstituted amino acid building block featuring a quaternary 1-(trifluoromethyl)cyclobutyl substituent directly attached to the glycine α-carbon. The free base (CAS 1955519-64-8, MW 197.15) and its hydrochloride salt are classified within the emerging class of CF₃-cyclobutane building blocks—compounds in which the 1-trifluoromethyl-cyclobutyl fragment functions as a sterically and electronically modulated bioisostere of the tert-butyl group.

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.62
CAS No. 2253639-96-0
Cat. No. B2927547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride
CAS2253639-96-0
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.62
Structural Identifiers
SMILESC1CC(C1)(C(C(=O)O)N)C(F)(F)F.Cl
InChIInChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H
InChIKeyPSOUGKRJBGJUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride (CAS 2253639-96-0): A CF3-Cyclobutyl α-Quaternary Amino Acid Building Block for Bioisosteric tert-Butyl Replacement


2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride (C₇H₁₁ClF₃NO₂, MW 233.62) is a non-natural α,α-disubstituted amino acid building block featuring a quaternary 1-(trifluoromethyl)cyclobutyl substituent directly attached to the glycine α-carbon . The free base (CAS 1955519-64-8, MW 197.15) and its hydrochloride salt are classified within the emerging class of CF₃-cyclobutane building blocks—compounds in which the 1-trifluoromethyl-cyclobutyl fragment functions as a sterically and electronically modulated bioisostere of the tert-butyl group [1]. This compound is supplied at ≥98% purity by multiple vendors and is intended exclusively for research and development use as a synthetic intermediate in medicinal chemistry and chemical biology .

Why Generic α-Quaternary Amino Acids Cannot Substitute for 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride in Bioisostere-Driven Design


The 1-(trifluoromethyl)cyclobutyl substituent in this compound confers a unique triad of properties—steric volume, electronic character, and lipophilicity—that differ substantially from those of the tert-butyl, CF₃-cyclopropyl, and non-fluorinated cyclobutyl analogues [1]. Systematic head-to-head physicochemical characterization has demonstrated that replacement of a tert-butyl group with CF₃-cyclobutane decreases amine basicity by approximately 5.4 pKa units (pKa 10.69 → 5.29), increases steric volume by ~14% (150 → 171 ų), and elevates log D by 0.4–0.5 units across multiple compound series [1]. These differences are not cosmetic; they directly govern protonation state at physiological pH, target binding geometry, passive membrane permeability, and susceptibility to oxidative metabolism. Consequently, a simple cyclobutylglycine (CAS 49607-08-1, pKa ~2.49 predicted for the carboxylic acid) or tert-leucine cannot recapitulate the integrated property profile that this CF₃-cyclobutyl amino acid provides as a building block for fragment-based or structure-guided design.

Quantitative Comparative Evidence: 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride vs. Closest Structural Analogues


Amine Basicity: ~5.4 pKa Unit Reduction vs. tert-Butyl Amine Hydrochloride Alters Protonation State at Physiological pH

Replacement of the tert-butyl group with the CF₃-cyclobutyl substituent in an amine hydrochloride model system reduces the conjugate acid pKa from 10.69 (tert-butylamine·HCl) to 5.29 (CF₃-cyclobutylamine·HCl), a decrease of 5.40 pKa units. The CF₃-cyclopropyl analogue shows an even stronger shift to pKa 4.06 [1]. This means that at physiological pH 7.4, the CF₃-cyclobutyl amine is predominantly deprotonated (neutral free base), whereas the tert-butyl analogue remains >99.9% protonated—a fundamental difference in speciation that directly impacts membrane permeability, target engagement, and formulation behavior.

pKa amine basicity bioisostere protonation state medicinal chemistry

Steric Volume: CF₃-Cyclobutyl Substituent Is ~14% Larger Than tert-Butyl, Providing Different Steric Constraints for Binding Pocket Design

Computed steric volume analysis of substituent-benzenes reveals that the CF₃-cyclobutane group occupies 171 ų, compared to 150 ų for the tert-butyl group and 155 ų for the CF₃-cyclopropane group [1]. The CF₃-cyclobutyl fragment is thus approximately 14% larger than tert-butyl and 10% larger than CF₃-cyclopropyl. X-ray crystallographic analysis of seven CF₃-cyclobutane products confirmed that the cyclobutane ring adopts a nearly flattened conformation (puckering angle γ = 158–175°) with the trifluoromethyl and (hetero)aromatic substituents in a 'perpendicular' alignment (dihedral angles φ = 83–100°), and ring C–C bond distances of 2.1–2.2 Å [1]. This distinct shape diverges from the approximately spherical tert-butyl group and may be exploited for shape complementarity in binding sites.

steric volume molecular volume bioisostere binding pocket structure-based design

Lipophilicity: CF₃-Cyclobutyl Substitution Consistently Increases log D by 0.4–0.5 Units vs. tert-Butyl Across Multiple Scaffolds

Experimental log D measurements across six compound pairs (model amides 37/39 and 40/42, plus the bioactive compounds Butenafine, Pinoxaden, Tebutam, and Pivhydrazine) show that replacing a tert-butyl group with CF₃-cyclobutane consistently elevates log D by approximately 0.4–0.5 units [1]. Representative values: model 37 (tBu) log D = 2.11 vs. model 39 (CF₃-cBu) log D = 2.51; model 40 (tBu) log D = 2.01 vs. model 42 (CF₃-cBu) log D = 2.48. This moderate, predictable lipophilicity increment is attributed to the combined effect of the lipophilic CF₃ group and the additional methylene units in the cyclobutane ring relative to tert-butyl.

lipophilicity log D bioisostere ADME permeability

Metabolic Stability: CF₃-Cyclobutyl Replacement Can Reduce Intrinsic Clearance by >90% in Susceptible Scaffolds

In human liver microsome assays, the replacement of a tert-butyl group with CF₃-cyclobutane produced a 12-fold improvement in metabolic stability for model amide 40: intrinsic clearance (CLint) decreased from 12 mg·min⁻¹·μL⁻¹ (tBu, compound 40) to 1 mg·min⁻¹·μL⁻¹ (CF₃-cBu, compound 42). Similarly, in the antifungal drug Butenafine, CLint improved from 30 to 21 mg·min⁻¹·μL⁻¹ [1]. However, the effect is scaffold-dependent: model 37 and Tebutam showed decreased stability with CF₃-cBu (CLint 11→16 and 57→107, respectively), while Buclizine, Pinoxaden, and Pivhydrazine fell outside the assay sensitivity range. This context-dependent behavior underscores that CF₃-cyclobutyl is not a universal metabolic shield but can provide substantial clearance reduction in scaffolds where tBu is the primary metabolic soft spot.

metabolic stability intrinsic clearance CYP metabolism ADME bioisostere

Bioactivity in Cellular Assays: CF₃-Cyclobutyl Analogue Outperforms CF₃-Cyclopropyl and Matches tert-Butyl in Lipid Droplet Induction Potency

In a comparative study of Buclizine (antihistamine/anticancer agent), the CF₃-cyclobutyl analogue 44 showed an EC₅₀ of 15 μM for lipid droplet formation—the earliest onset among all tested compounds—compared to EC₅₀ = 19 μM for the parent Buclizine (tBu) and EC₅₀ = 21 μM for the CF₃-cyclopropyl analogue 43 [1]. In the resazurin reduction (cytostatic) assay, the CF₃-cyclobutyl analogue 44 retained micromolar activity (IC₅₀ = 102 μM), while the CF₃-cyclopropyl analogue 43 was completely inactive [1]. This is the only published direct head-to-head biological comparison between CF₃-cyclobutyl, CF₃-cyclopropyl, and tert-butyl bioisosteres within the same chemotype, and it demonstrates that CF₃-cyclobutyl can preserve—and in one phenotypic readout surpass—the activity of the parent tert-butyl compound, whereas CF₃-cyclopropyl fails entirely in this system.

bioisostere phenotypic assay Buclizine lipid droplet drug analogue

Electronic Character: CF₃-Cyclobutyl Is a Weaker Electron-Withdrawing Group Than CF₃-Cyclopropyl, Enabling Finer Electronic Tuning

Hammett analysis via ¹⁹F NMR placed the CF₃-cyclobutane group as a weak electron-withdrawing substituent with σm ≈ 0.04 and σp ≈ 0.02, compared to σm ≈ 0.08 and σp ≈ 0.08 for the CF₃-cyclopropane group [1]. By benchmarking, the CF₃-cyclobutyl inductive effect lies between that of a CH₂OH group (σm ≈ 0.00, σp ≈ 0.00) and a CH₂F group (σm ≈ 0.12, σp ≈ 0.11). The full pKa data corroborate this ordering: the CF₃-cyclobutyl substituent is measurably electron-withdrawing (pKa of pivalic acid analogue drops from 4.79 to 2.92) but is a weaker acceptor than CF₃-cyclopropyl (pKa 2.99 → 2.92 for carboxylic acid; pKa 4.06 → 5.29 for amine) [1]. This graded electronic effect—intermediate between tert-butyl (neutral) and CF₃-cyclopropyl (stronger EWG)—provides an additional dimension of tunability not available with either extreme.

Hammett constants electron-withdrawing sigma parameters electronic tuning bioisostere

Optimal Research and Procurement Applications for 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid hydrochloride Based on Comparative Evidence


Fragment-Based Drug Discovery: tert-Butyl Bioisostere Screening with Differentiated Steric and Electronic Properties

When fragment screening identifies a tert-butyl-containing hit with promising binding but suboptimal metabolic stability or physicochemical properties, this CF₃-cyclobutyl amino acid building block provides a direct bioisosteric replacement with systematically characterized differentials: +14% steric volume, +0.4–0.5 log D units, and −5.4 pKa units on the amine [1]. The flattened cyclobutane geometry (puckering angle 158–175°) offers a shape profile distinct from spherical tert-butyl, making this compound a rational next-step fragment evolution choice rather than a simple potency-driven analogue [1].

Peptidomimetic Design: Introduction of a Conformationally Constrained, Fluorinated Quaternary α-Amino Acid into Peptide Backbones

As an α,α-disubstituted amino acid with a rigid cyclobutane scaffold, this compound imposes conformational restriction on peptide backbones while the CF₃ group provides a sensitive ¹⁹F NMR probe for studying peptide–target interactions [1]. The moderate electron-withdrawing character (σm ≈ 0.04) minimally perturbs adjacent amide bond electronics compared to the stronger CF₃-cyclopropyl alternative (σm ≈ 0.08), preserving native-like hydrogen bonding while enabling ¹⁹F-based conformational and binding studies [1]. This distinguishes it from non-fluorinated cyclobutylglycine, which lacks the NMR handle.

CNS-Targeted Lead Optimization: Leveraging Reduced Amine Basicity for Enhanced Passive Permeability

The pKa of the CF₃-cyclobutyl amine hydrochloride (~5.29) means the amino group is predominantly neutral at physiological pH, unlike tert-butylamine derivatives (pKa ~10.69) that remain charged [1]. For CNS programs where passive blood–brain barrier permeation is critical, this building block offers an intrinsically higher fraction of neutral species without requiring additional N-methylation or protecting group strategies. The moderate 0.4–0.5 log D increase further supports membrane partitioning [1]. Procurement of the hydrochloride salt ensures shelf-stable storage and convenient handling while the free base form is released in situ under physiological or mildly basic conditions.

Metabolic Soft-Spot Shielding: Prioritization When In Vitro Metabolism Data Implicate tert-Butyl Oxidation

In hit-to-lead campaigns where human liver microsome data indicate that CYP-mediated tert-butyl hydroxylation is the primary clearance pathway, this building block warrants early-stage evaluation. The documented >90% CLint reduction in model amide 40 (12 → 1 mg·min⁻¹·μL⁻¹) demonstrates that CF₃-cyclobutyl can effectively shield this metabolic soft spot in favorable scaffolds [1]. The scaffold-dependent nature of this effect (not universal; cf. Tebutam CLint 57 → 107) means procurement should be coupled with rapid in-house microsomal stability testing of the derived analogue, rather than assuming metabolic benefit in all contexts [1].

Quote Request

Request a Quote for 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.